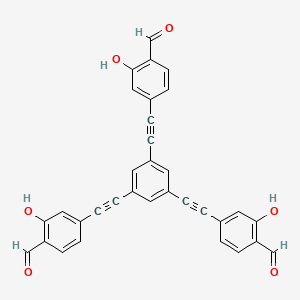

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl

説明

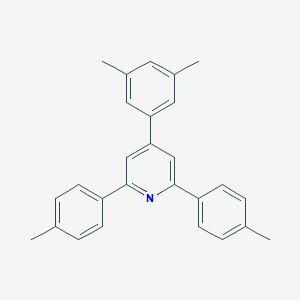

4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Interaction with Biological Systems

Polychlorinated biphenyls, including structures similar to 4,4'-Diethynyl-2,2'-dimethyl-1,1'-biphenyl, have been studied for their impact on biological systems. One study investigated the effects of various chlorinated biphenyl isomers on quail hepatic microsomal enzymes. The results indicated that the residue levels and effects on enzymes varied depending on the isomeric structure and degree of chlorination. Notably, 4,4′-dichlorobiphenyl significantly affected enzyme activity based on feeding duration and level (Bunyan & Page, 1978).

Protective Effects on Hepatocytes

Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate, a compound related to this compound, demonstrated protective effects against chemically induced damages in isolated suspended rat hepatocytes. The study indicated a decrease in membranal lipid peroxidation and cell surface damage under a scanning electron microscope (Fu & Liu, 1992).

Endothelin Antagonist Activity

Biphenylsulfonamide endothelin antagonists have been explored for their medical applications. A study on a series of mono- and disubstituted biphenylsulfonamide analogues, structurally related to this compound, revealed potential therapeutic uses as endothelin antagonists, especially for compounds like BMS-187308 which showed improved binding and functional activity, as well as good oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats (Murugesan et al., 1998).

Influence on Hepatic Function

The influence of halogen substituents at the 4- and 4'-positions of biphenyl on hepatic function was investigated. While some compounds induced marked induction of hepatic mono-oxygenases and proliferation of the hepatic smooth endoplasmic reticulum, others like 4,4'-diiodobiphenyl showed no morphological or biochemical alterations despite high hepatic residues. This underlines the significance of structural variations in determining the biological influence of halogenated biphenyls (Ecobichon et al., 1977).

特性

IUPAC Name |

4-ethynyl-1-(4-ethynyl-2-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-5-15-7-9-17(13(3)11-15)18-10-8-16(6-2)12-14(18)4/h1-2,7-12H,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXFRQIMDOSQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)C2=C(C=C(C=C2)C#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-(4-(Hydrazinecarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbohydrazide](/img/structure/B8244139.png)

![3,3',5,5'-Tetraisopropyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8244145.png)

![2',5'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[1,1':4',1''-terphenyl]-4,4''-diamine](/img/structure/B8244153.png)

![5',5''-Bis(4-formylphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B8244192.png)